molecular formula C16H18N4O3 B12909288 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl- CAS No. 86927-76-6

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-

Katalognummer: B12909288
CAS-Nummer: 86927-76-6
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: WHKLKOLMVGGEKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 7H-pyrazolo(4,3-d)pyrimidin-7-one derivatives follows the Hantzsch-Widman system, which prioritizes heteroatom position, ring size, and substituent hierarchy. For the target compound, the parent heterocycle is pyrazolo[4,3-d]pyrimidin-7-one, a bicyclic system comprising fused pyrazole and pyrimidine rings. The numbering begins at the pyrazole nitrogen adjacent to the pyrimidine ring, proceeding clockwise.

Substituents are assigned positions based on their attachment points:

  • A methyl group at position 3 (pyrazole ring).
  • A 2-(3,4-dimethoxyphenyl)ethyl chain at position 6 (pyrimidine ring).

Applying these rules, the IUPAC name is 3-methyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . The "1,6-dihydro" descriptor indicates partial saturation at positions 1 and 6 of the pyrimidine ring, while the "7-one" suffix denotes a ketone group at position 7.

Molecular Geometry and Crystallographic Analysis

X-ray diffraction studies of analogous pyrazolo[4,3-d]pyrimidine derivatives reveal a planar heterocyclic core with substituents adopting distinct dihedral angles relative to the central ring. For example, in compound P4 (a related structure with a phenacyl group), the phenyl ring forms a dihedral angle of 29.25° with the pyrazolopyrimidine plane. This deviation arises from steric interactions between the bulky 2-(3,4-dimethoxyphenyl)ethyl chain and the core, as well as crystal-packing forces.

Key geometric parameters (derived from density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level) include:

  • Bond length between N1 and C2: 1.34 Å (pyrazole ring).
  • C7=O bond length: 1.22 Å (ketone group).
  • Torsional angle between the ethyl chain and dimethoxyphenyl group: 112.5°.

Hydrogen bonding networks stabilize the crystal lattice, with O···H-N interactions (2.89 Å) between the ketone oxygen and adjacent amine protons.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.41 (s, 3H, C3-CH₃).
    • δ 3.73 (s, 6H, OCH₃).
    • δ 4.12–4.28 (m, 4H, CH₂CH₂).
    • δ 6.82–7.24 (m, 3H, aromatic H).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 163.5 (C7=O).
    • δ 152.1 (C4, pyrimidine).
    • δ 56.2 (OCH₃).

Infrared Spectroscopy (IR):

  • Strong absorption at 1705 cm⁻¹ (C=O stretch).
  • Bands at 1254 cm⁻¹ and 1027 cm⁻¹ (C-O-C asymmetric and symmetric stretches of methoxy groups).
  • Aromatic C-H vibrations at 3030–3100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 338.34 (C₁₆H₁₈N₄O₃).
  • Fragmentation pathways include loss of the ethyl group (m/z 295) and cleavage of the dimethoxyphenyl moiety (m/z 178).

Tautomeric Behavior and Heterocyclic Ring Dynamics

The 7H-pyrazolo[4,3-d]pyrimidin-7-one core exhibits keto-enol tautomerism, with equilibrium favoring the keto form due to conjugation with the aromatic system. Substituents influence tautomeric stability:

  • The 3-methyl group sterically hinders enolization at position 7.
  • The electron-donating methoxy groups on the phenyl ring stabilize the keto form via resonance.

Ring dynamics were analyzed using variable-temperature NMR, revealing restricted rotation of the ethyl chain below −20°C. DFT calculations further indicate a rotational energy barrier of 12.3 kcal/mol for the ethyl group, consistent with hindered conformational interconversion.

Eigenschaften

CAS-Nummer

86927-76-6

Molekularformel

C16H18N4O3

Molekulargewicht

314.34 g/mol

IUPAC-Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H18N4O3/c1-10-14-15(19-18-10)16(21)20(9-17-14)7-6-11-4-5-12(22-2)13(8-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,19)

InChI-Schlüssel

WHKLKOLMVGGEKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)CCC3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Biologische Aktivität

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl- is a compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound exhibits significant biological activity due to its unique structural features and functional groups. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2} with a molecular weight of approximately 286.34 g/mol. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives often involves the inhibition of specific enzymes or receptors. For instance:

  • CDK Inhibition : These compounds can act as cyclin-dependent kinase (CDK) inhibitors, binding to the active site of CDKs and preventing their interaction with substrates. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria, indicating potential as antimicrobial agents.

Therapeutic Applications

Research indicates that 7H-Pyrazolo(4,3-d)pyrimidin-7-one and its derivatives hold promise in various therapeutic areas:

  • Anticancer : The ability to inhibit CDKs suggests potential applications in cancer therapy.
  • Antituberculosis : Analogues have shown effectiveness against Mycobacterium tuberculosis, with low cytotoxicity against human cells .
  • Anti-inflammatory : Compounds in this class have been explored for their anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of 7H-Pyrazolo(4,3-d)pyrimidin-7-one is crucial for optimizing its biological activity. Key findings include:

CompoundStructural FeaturesBiological ActivityReference
P1Methyl groupRetained activity
P2N-MethylLoss of activity
P6TrifluoromethylActive in ADC media

These studies reveal that specific substitutions at various positions around the core structure significantly influence biological activity.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Antitubercular Activity : A focused library of analogues was synthesized to evaluate their antitubercular effects. The best-performing compounds exhibited low minimum inhibitory concentrations (MICs) against Mtb while maintaining low cytotoxicity levels .
  • Cytotoxicity Studies : In vitro tests showed that certain derivatives had selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Inhibition Studies : Research indicated that some derivatives did not inhibit common promiscuous targets associated with other drug classes, suggesting a unique mechanism of action that warrants further investigation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Anticancer Activity
    • Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit potent anticancer properties. Specifically, compounds similar to 7H-Pyrazolo(4,3-d)pyrimidin-7-one have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
    • Case Study : A study published in Biochemical and Biophysical Research Communications demonstrated that modified pyrazolo[4,3-d]pyrimidines could induce apoptosis in breast cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects
    • The compound has been explored for its anti-inflammatory properties. It has been suggested that it may inhibit the production of pro-inflammatory cytokines.
    • Research Findings : In vitro studies indicated that pyrazolo[4,3-d]pyrimidine derivatives can reduce inflammation markers in human cell lines, suggesting their potential use in treating inflammatory diseases .
  • CNS Disorders
    • There is ongoing research into the neuroprotective effects of this compound. It is hypothesized to modulate neurotransmitter systems and could be beneficial in conditions such as depression and anxiety.
    • Evidence : Animal models have shown that administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in improved behavioral outcomes in stress-induced depression models .

Biochemical Mechanisms

The mechanism of action for 7H-Pyrazolo(4,3-d)pyrimidin-7-one involves the inhibition of specific enzymes such as phosphodiesterases (PDEs), which play a crucial role in various cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are vital for numerous physiological processes.

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
Anticancer ActivityInhibition of kinase pathways; induction of apoptosis
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
CNS DisordersModulation of neurotransmitter systems

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity : The 3,4-dimethoxyphenyl ethyl group in the target compound likely increases lipophilicity compared to benzyl (logP ~2.8) or propyl substituents (logP ~1.5), which may enhance membrane permeability .
  • Receptor Binding : Sulfonyl-piperazine groups (e.g., in Isobutyl Sildenafil) improve PDE5 inhibition by forming hydrogen bonds with catalytic sites . The absence of this group in the target compound suggests distinct binding mechanisms.

Vorbereitungsmethoden

Condensation of Pyrazole Precursors with Formamidine Acetate

A common method involves reacting a pyrazole derivative with formamidine acetate in the presence of a base such as N-ethyl-N,N-diisopropylamine (Hunig’s base) in butanol at elevated temperature (~110 °C) for about 1 hour. This step forms the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Example: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate reacted with formamidine acetate under these conditions yielded the pyrazolo-pyrimidinone with an 89% yield.

Cyclization and Functionalization

  • Cyclization is often achieved by heating the intermediate compounds under reflux in ethyl acetate or similar solvents, sometimes in the presence of coupling agents like 1,1-carbonyldiimidazole to facilitate ring closure and substitution.
  • Functional groups such as 3-methyl and 6-(2-(3,4-dimethoxyphenyl)ethyl) substituents are introduced either by using appropriately substituted starting materials or by post-cyclization alkylation.

Workup and Purification

  • After reaction completion, the mixture is typically diluted with water and extracted with organic solvents such as dichloromethane or ethyl acetate.
  • The organic layers are washed with sodium bicarbonate solution to remove acidic impurities, dried over magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is often triturated with hot ethyl acetate or pentane to induce crystallization, followed by filtration and drying under vacuum to obtain the pure compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Condensation with formamidine acetate Formamidine acetate, Hunig’s base n-Butanol 110 °C 1 hour 89 Formation of pyrazolo-pyrimidinone core
Cyclization with carbonyldiimidazole 1,1-Carbonyldiimidazole, reflux Ethyl acetate 45 °C to reflux 16 hours Not specified Facilitates ring closure and substitution
Extraction and purification Water, dichloromethane, sodium bicarbonate wash Various Room temperature Variable - Standard organic workup and crystallization

Alternative and Improved Methods

  • One-pot synthesis: Recent advances include catalyst-free, one-pot methods using sodium hypochlorite (NaOCl) as an oxidant to synthesize pyrazolopyrimidine derivatives efficiently with high yields and reduced reaction times.
  • Chlorosulfonation and sulfonylation: For analogues related to sildenafil, chlorosulfonation of pyrazolo-pyrimidinones followed by sulfonylation has been reported, demonstrating the versatility of the core scaffold for further functionalization.
  • Use of dihalopyrimidines and dihalopyrazoles: Condensation of dihalogenated pyrimidines and pyrazoles followed by cyclization is a common route to access substituted pyrazolo[4,3-d]pyrimidin-7-ones.

Summary of Key Research Findings

  • The condensation of pyrazole derivatives with formamidine acetate under basic conditions is a reliable and high-yielding method to prepare the pyrazolo[4,3-d]pyrimidin-7-one core.
  • Cyclization and substitution steps can be efficiently performed using carbonyldiimidazole and reflux conditions in ethyl acetate.
  • Workup involving aqueous extraction, bicarbonate washes, and recrystallization ensures high purity of the final product.
  • Recent methodologies emphasize greener, catalyst-free, and one-pot approaches to improve efficiency and sustainability.
  • The synthetic routes are adaptable to introduce various substituents, including the 3-methyl and 6-(2-(3,4-dimethoxyphenyl)ethyl) groups characteristic of the target compound.

Q & A

Q. Key Considerations :

  • Temperature control during sulfonation (0–5°C) prevents side reactions.
  • Steric hindrance from the 3-methyl group on the pyrimidinone ring may require extended reaction times for complete substitution.

Basic: What spectroscopic and chromatographic methods are recommended for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyrazolo-pyrimidinone core) and methoxy groups (δ 3.7–3.9 ppm, singlet). The 3-methyl group typically appears as a singlet at δ 2.1–2.3 ppm .
    • ¹³C-NMR : Confirm carbonyl (C7, δ ~160 ppm) and quaternary carbons in the heterocyclic core .
  • IR Spectroscopy : Look for C=O stretching (~1670 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular weight via ESI+ (expected [M+H]⁺ ~425–430 Da) .

Advanced: How does protonation state variability affect crystallographic data interpretation?

Methodological Answer:
The pyrazolo-pyrimidinone core can exist in multiple tautomeric forms, leading to discrepancies in X-ray crystallography:

  • InChiKey Matching : Compare the compound’s InChiKey with entries in the PDB Chemical Component Dictionary. For example, PDB ligand VIA (a sildenafil analog) shows a protonation state mismatch due to tautomerism .
  • Resolution Strategies :
    • Perform DFT calculations to predict the most stable tautomer in the crystal environment.
    • Use neutron diffraction or low-temperature (100 K) X-ray crystallography to resolve hydrogen positions .
  • Case Study : Adjust refinement parameters (e.g., occupancy ratios) when residual electron density suggests mixed protonation states .

Advanced: How can researchers resolve contradictions in reported phosphodiesterase (PDE) inhibition data?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from:

  • Assay Conditions :
    • Validate buffer pH (e.g., PDE5 assays are sensitive to pH 7.4–8.0) and cofactor concentrations (e.g., Mg²⁺).
    • Use standardized substrates (e.g., cGMP for PDE5) .
  • Compound Stability : Test for hydrolysis/degradation under assay conditions via LC-MS.
  • Selectivity Profiling : Screen against PDE isoforms (1–11) to rule off-target effects. For example, the 3,4-dimethoxyphenethyl group may enhance PDE10A affinity .

Q. Data Comparison Example :

StudyIC₅₀ (nM, PDE5)Assay TypeReference
A2.1Radiolabel
B8.7Fluorescent

Note: Radiolabel assays often report lower IC₅₀ due to higher sensitivity.

Advanced: What computational strategies support structure-activity relationship (SAR) studies for substituent optimization?

Methodological Answer:

  • Molecular Docking :
    • Use PDE5 crystal structures (e.g., PDB 1UDT) to model interactions. The 3-methyl group and sulfonamide oxygen often form hydrophobic and hydrogen bonds with Gln817 and Val782, respectively .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 3,4-dimethoxy with 4-ethoxy groups) to predict potency changes .
  • MD Simulations : Assess binding mode stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Key Findings :

  • Bulkier substituents at the 6-position (e.g., phenethyl vs. propyl) reduce PDE5 selectivity due to steric clashes.
  • Methoxy groups enhance solubility but may reduce membrane permeability .

Basic: How to differentiate this compound from structurally similar analogs (e.g., desmethylsildenafil)?

Methodological Answer:

  • LC-MS/MS : Monitor fragment ions (e.g., m/z 312 for the core pyrazolo-pyrimidinone vs. m/z 283 for desmethylsildenafil) .
  • ¹H-NMR : Compare methoxy proton integrals (6 protons for 3,4-dimethoxy vs. 3 protons for 4-ethoxy analogs) .
  • XRD : Analyze unit cell parameters (e.g., space group P2₁ for this compound vs. P1 for sildenafil derivatives) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scalability :
    • Replace thionyl chloride with safer sulfonating agents (e.g., SOCl₂/DMF) for large-scale sulfonation .
    • Optimize solvent (e.g., dichloromethane → toluene) to improve yield (>75%) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk purification .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm for dichloromethane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.